molecular formula C45H88O9 B1589049 [2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-(16-methylheptadecanoyloxy)propoxy]propoxy]propyl] 16-methylheptadecanoate CAS No. 66082-42-6

[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-(16-methylheptadecanoyloxy)propoxy]propoxy]propyl] 16-methylheptadecanoate

Cat. No.: B1589049
CAS No.: 66082-42-6
M. Wt: 773.2 g/mol
InChI Key: KJYGRYJZFWOECQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-(16-methylheptadecanoyloxy)propoxy]propoxy]propyl] 16-methylheptadecanoate: is a complex ester compound known for its unique chemical structure and properties. It is also referred to as polyglyceryl-3 diisostearate . This compound is a colorless to slightly yellow liquid with good solubility and stability . It is composed of glycerol and diisostearate, which contribute to its excellent moisturizing and emulsifying abilities .

Mechanism of Action

Target of Action

Triglycerin Diisostearate is a triglyceryl diester of isostearic acid . It primarily targets the skin, where it acts as an emollient and film-forming agent . It provides excellent inorganic pigment-dispersing properties in color cosmetics .

Mode of Action

Triglycerin Diisostearate interacts with the skin by forming a film on the skin surface . This film leaves a light, non-tacky feel . It also acts as an emulsifier, providing a light skin feel compared with other water-in-oil emulsifiers . It is highly tolerant of electrolytes and active ingredients .

Biochemical Pathways

Triglycerides, such as Triglycerin Diisostearate, are the main energy storage material of the animal body and make up a large part of its caloric intake . They are comparatively inert substances that can be stored in large amounts . As water-insoluble materials, they are deposited as droplets of concentrated energy reserve .

Pharmacokinetics

It is expected to have good bioavailability at the site of application due to its emollient and film-forming properties .

Result of Action

The molecular and cellular effects of Triglycerin Diisostearate’s action include the formation of a film on the skin, which provides a light, non-tacky feel . It also offers viscosity modifying properties, low migration potential, high substantivity, and improved water resistance .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Triglycerin Diisostearate. For instance, its effectiveness as an emollient and film-forming agent can be influenced by the hydration level of the skin and the ambient humidity. Triglycerin diisostearate is considered to be a safe and eco-friendly ingredient . It is vegetable-derived, cold-process compatible, and biodegradable .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of [2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-(16-methylheptadecanoyloxy)propoxy]propoxy]propyl] 16-methylheptadecanoate is typically achieved through an esterification reaction. This involves the reaction of glycerol with diisostearic acid in the presence of a catalyst . The reaction conditions usually include moderate temperatures and the use of an acid or base catalyst to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and catalyst concentration to ensure high yield and purity . The final product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: [2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-(16-methylheptadecanoyloxy)propoxy]propoxy]propyl] 16-methylheptadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Properties

IUPAC Name

[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-(16-methylheptadecanoyloxy)propoxy]propoxy]propyl] 16-methylheptadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H88O9/c1-39(2)29-25-21-17-13-9-5-7-11-15-19-23-27-31-44(49)53-37-42(47)35-51-33-41(46)34-52-36-43(48)38-54-45(50)32-28-24-20-16-12-8-6-10-14-18-22-26-30-40(3)4/h39-43,46-48H,5-38H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYGRYJZFWOECQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)OCC(COCC(COCC(COC(=O)CCCCCCCCCCCCCCC(C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H88O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

773.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66082-42-6
Record name Isooctadecanoic acid, diester with triglycerol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.